molecular formula C9H13Br3N2O2 B13502246 Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Cat. No.: B13502246
M. Wt: 420.92 g/mol
InChI Key: DFXZCTHYSZZNGL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is a chemical compound with the molecular formula C9H11BrN2O2.2BrH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide typically involves the reaction of 2-amino-6-bromopyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its bromopyridine moiety and amino group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H13Br3N2O2

Molecular Weight

420.92 g/mol

IUPAC Name

methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate;dihydrobromide

InChI

InChI=1S/C9H11BrN2O2.2BrH/c1-14-9(13)7(11)5-6-3-2-4-8(10)12-6;;/h2-4,7H,5,11H2,1H3;2*1H

InChI Key

DFXZCTHYSZZNGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC(=CC=C1)Br)N.Br.Br

Origin of Product

United States

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